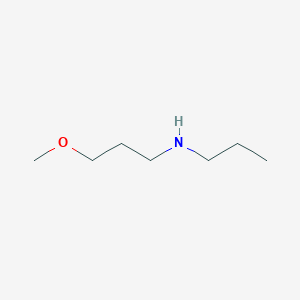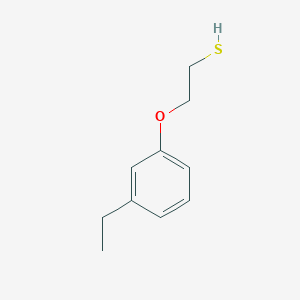
2-(3-Ethylphenoxy)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylphenoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxy group substituted with an ethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Ethylphenoxy)ethane-1-thiol can be synthesized through a multi-step process involving the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to produce 2-(3-ethylphenoxy)ethyl chloride, which is subsequently reacted with sodium hydrosulfide to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(3-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like iodine or hydrogen peroxide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common Reagents and Conditions
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), alkyl halides
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
科学的研究の応用
2-(3-Ethylphenoxy)ethane-1-thiol has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-ethylphenoxy)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The compound’s ability to participate in thiol-disulfide exchange reactions makes it a valuable tool in studying redox biology and developing redox-active therapeutics .
類似化合物との比較
Similar Compounds
- 2-(4-Ethylphenoxy)ethane-1-thiol
- 2-(3-Methylphenoxy)ethane-1-thiol
- 2-(3-Ethylphenoxy)ethanol
Uniqueness
2-(3-Ethylphenoxy)ethane-1-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position of the phenoxy ring provides distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and properties .
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
2-(3-ethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-9-4-3-5-10(8-9)11-6-7-12/h3-5,8,12H,2,6-7H2,1H3 |
InChIキー |
UPKTYNFEKLZHLT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)OCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
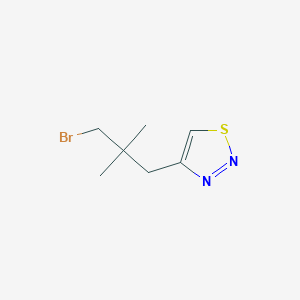
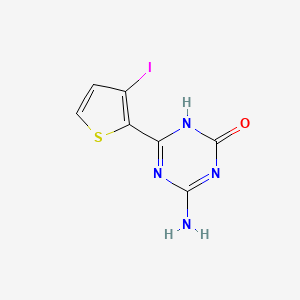
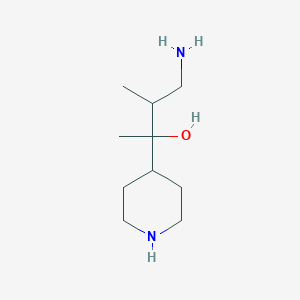
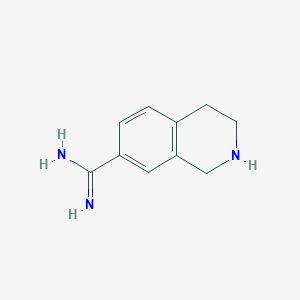
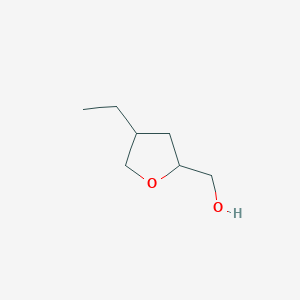
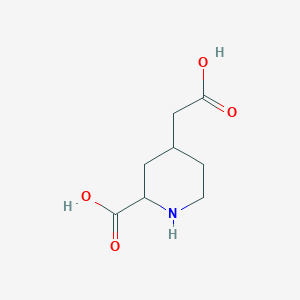
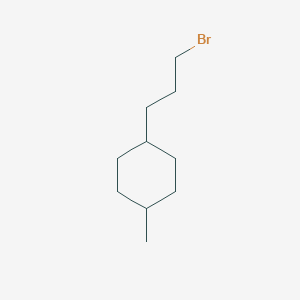
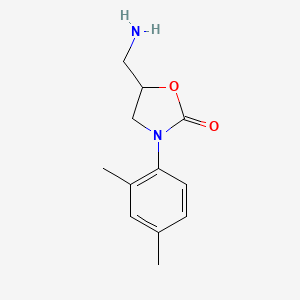
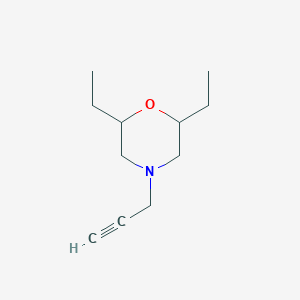
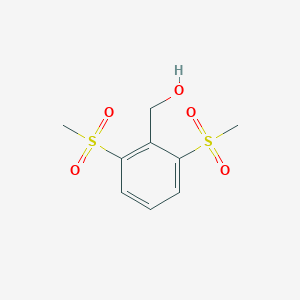
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
